molecular formula C9H11ClN2O3S B7557856 2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide

2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide

Cat. No. B7557856
M. Wt: 262.71 g/mol
InChI Key: KWGCRZBBBOUVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide, also known as Sulfachloropyridazine (SCP), is a sulfonamide antibiotic that is widely used in veterinary medicine to treat bacterial infections in livestock. SCP belongs to the class of sulfonamides, which are synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid. SCP has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, as well as some protozoa.

Mechanism of Action

SCP works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria, and by inhibiting its synthesis, SCP prevents the bacteria from multiplying and causes them to die.
Biochemical and Physiological Effects
SCP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by interfering with the synthesis of folic acid. SCP has also been shown to have an immunomodulatory effect, which means that it can modulate the immune system's response to bacterial infections. Additionally, SCP has been shown to have an anti-inflammatory effect, which can help to reduce inflammation associated with bacterial infections.

Advantages and Limitations for Lab Experiments

SCP has several advantages as an antibiotic in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a broad spectrum of activity against many different types of bacteria. However, SCP has some limitations as well. It can cause hypersensitivity reactions in some individuals, and it can also lead to the development of antibiotic-resistant bacteria if used improperly.

Future Directions

There are several future directions for research on SCP. One area of research is the development of new analogs of SCP that may have improved antibacterial activity or reduced side effects. Another area of research is the study of SCP's immunomodulatory and anti-inflammatory effects, which may have potential therapeutic applications beyond its antibacterial properties. Additionally, research could focus on the use of SCP in combination with other antibiotics to enhance its effectiveness and reduce the development of antibiotic resistance.

Synthesis Methods

SCP can be synthesized by reacting pyridazine-3-sulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction yields SCP as a white crystalline solid with a melting point of 191-196°C.

Scientific Research Applications

SCP has been extensively studied for its antimicrobial properties and has been used in many scientific research studies. SCP has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, Staphylococcus aureus, and Streptococcus spp. SCP has also been studied for its potential use in the treatment of urinary tract infections, respiratory tract infections, and other bacterial infections.

properties

IUPAC Name

2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-8-3-1-7(2-4-8)6-16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGCRZBBBOUVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide

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